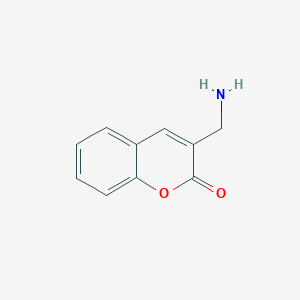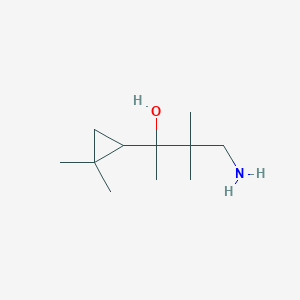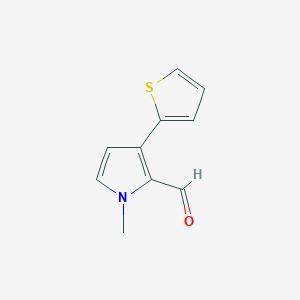
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a thiophene ring and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with thiophene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-methanol.
Substitution: 1-Methyl-3-(5-bromothiophen-2-yl)-1H-pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of organic electronic materials due to its conductive properties.
Wirkmechanismus
The mechanism by which 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
- 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives
Comparison: 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H9NOS |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1-methyl-3-thiophen-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NOS/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3 |
InChI-Schlüssel |
UPMUUMIPENPEMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


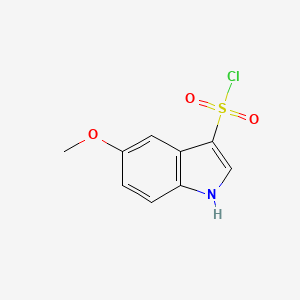
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
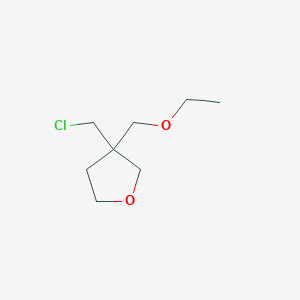

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
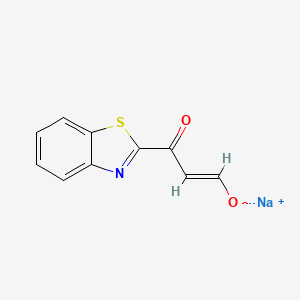
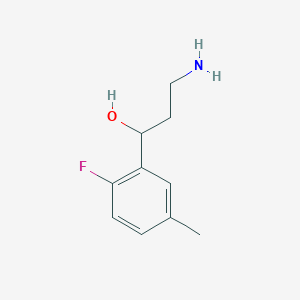
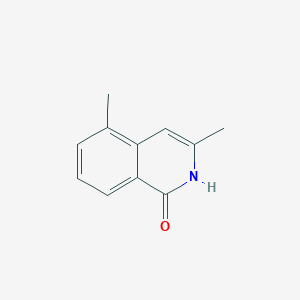
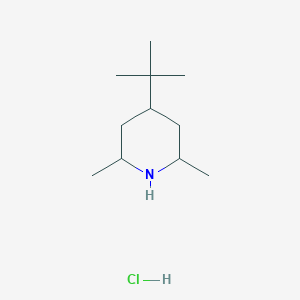
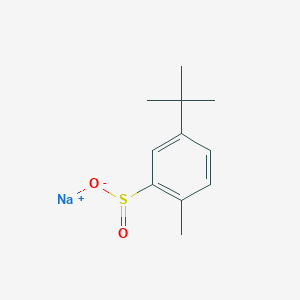
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
